

physicochemical properties of 3-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-bromo-1-methyl-1H-pyrazole**

Cat. No.: **B131780**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-bromo-1-methyl-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its distinct structural features, characterized by the presence of a bromine atom on the pyrazole ring, allow for regioselective functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. This document provides a comprehensive overview of the known physicochemical properties of **3-bromo-1-methyl-1H-pyrazole**, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and utility as a chemical precursor.

Physicochemical Properties

The key physicochemical properties of **3-bromo-1-methyl-1H-pyrazole** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ BrN ₂	[1]
Molecular Weight	161.00 g/mol	[2]
Appearance	Liquid	[3]
Density	1.585 g/mL at 25 °C	[1] [3]
Boiling Point	204-210 °C at 760 mmHg	[1]
Flash Point	106 °C (224 °F)	[1]
Refractive Index	n _{20/D} 1.528	[1] [3]
pKa (Predicted)	-0.27 ± 0.10	[1] [3]
Vapor Pressure	0.543 mmHg at 25°C	[1]
Storage Conditions	Keep in dark place, Sealed in dry, Room Temperature	[1] [3]
CAS Number	151049-87-5	[1] [3]

Experimental Protocols

Synthesis of 3-bromo-1-methyl-1H-pyrazole

A common and effective method for the synthesis of **3-bromo-1-methyl-1H-pyrazole** is via a Sandmeyer-type reaction starting from 1-methyl-1H-pyrazol-3-amine.[\[3\]](#)

Materials:

- 1-methyl-1H-pyrazol-3-amine (2.00 g)
- Hydrobromic acid (48%)
- Sodium nitrite (1.56 g)
- Copper(I) bromide (7.39 g)
- Dichloromethane

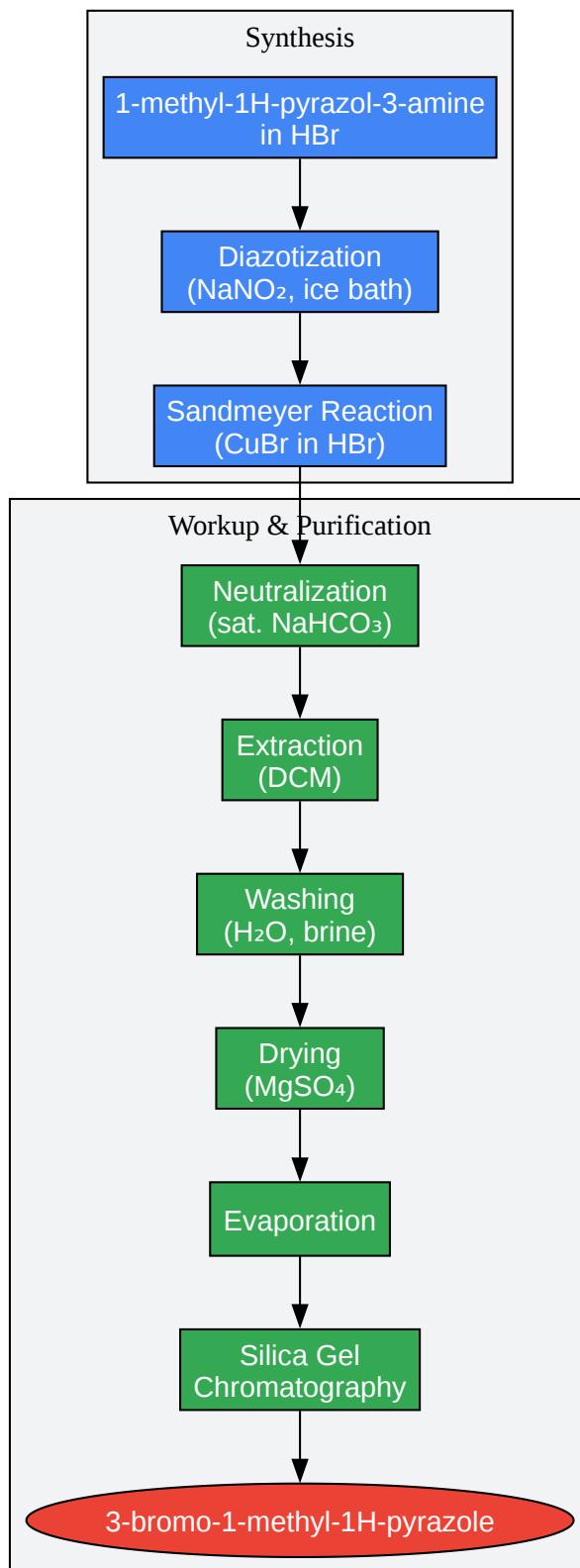
- Saturated aqueous sodium bicarbonate
- Water
- Saturated brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Eluent: Ethyl acetate/hexane mixture

Procedure:

- A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) is prepared in hydrobromic acid (14.0 mL).
- The solution is cooled in an ice bath.
- An aqueous solution (2.06 mL) of sodium nitrite (1.56 g) is added dropwise to the cooled solution.
- The reaction mixture is stirred under ice bath cooling for 30 minutes to facilitate the formation of the diazonium salt.
- A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added to the reaction mixture.
- The mixture is stirred for an extended period (e.g., 30 hours) under ice bath cooling.^[3]
- Upon completion, the reaction is neutralized with saturated aqueous sodium bicarbonate.
- The mixture is diluted with dichloromethane, and any insoluble material is removed by filtration.
- The filtrate is washed sequentially with water and saturated brine.
- The organic layer is dried over anhydrous magnesium sulfate.

- The solvent is evaporated under reduced pressure.
- The resulting residue is purified by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to yield the final product, **3-bromo-1-methyl-1H-pyrazole**.^[3]

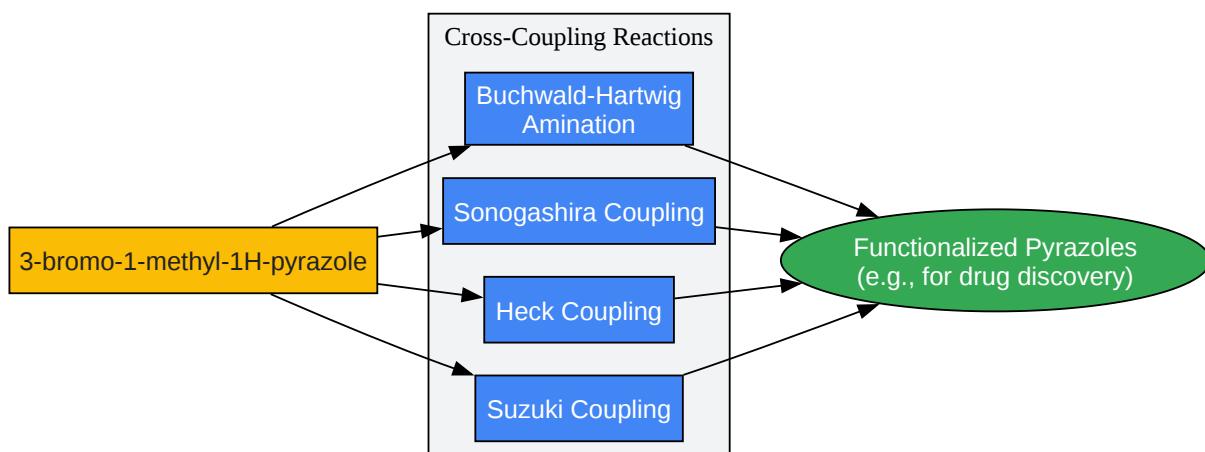
Characterization


The synthesized product can be characterized using standard analytical techniques:

- ¹H NMR Spectroscopy: The structure of the product can be confirmed by proton NMR. For example, in CDCl₃, characteristic peaks would be observed for the methyl protons and the two protons on the pyrazole ring.^[3]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.^[4]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.^[4]

Visualized Workflows and Relationships

Synthesis and Purification Workflow


The following diagram illustrates the key steps involved in the synthesis and purification of **3-bromo-1-methyl-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **3-bromo-1-methyl-1H-pyrazole**.

Role as a Synthetic Intermediate

3-bromo-1-methyl-1H-pyrazole is not typically involved in biological signaling pathways itself but is a versatile precursor for creating more complex, potentially bioactive molecules. Its bromine atom provides a reactive site for cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Role of **3-bromo-1-methyl-1H-pyrazole** in synthetic chemistry.

Conclusion

3-bromo-1-methyl-1H-pyrazole is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic protocol outlined provides a reliable method for its preparation, and its utility in organic synthesis, particularly in the construction of complex heterocyclic systems, is significant. This guide serves as a foundational resource for researchers and professionals utilizing this compound in their synthetic endeavors, particularly within the context of drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-bromo-1-methyl-1H-pyrazole CAS#: 151049-87-5 [m.chemicalbook.com]
- 4. Access and modulation of substituted 1-methyl-1,6-dihdropyrazolo[3,4- c]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- To cite this document: BenchChem. [physicochemical properties of 3-bromo-1-methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131780#physicochemical-properties-of-3-bromo-1-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com